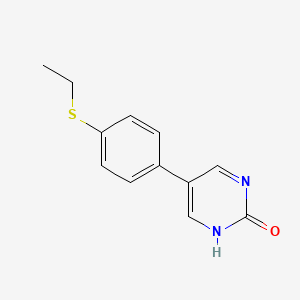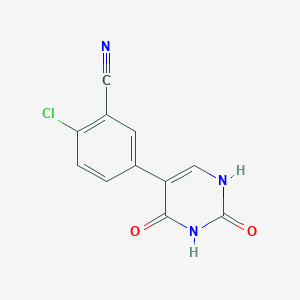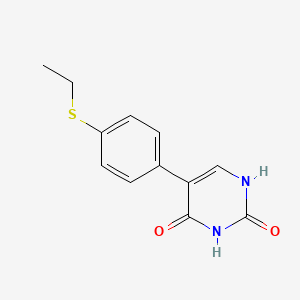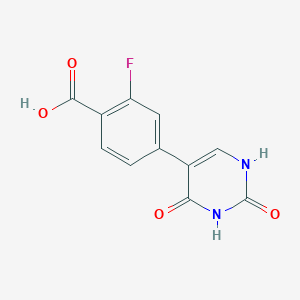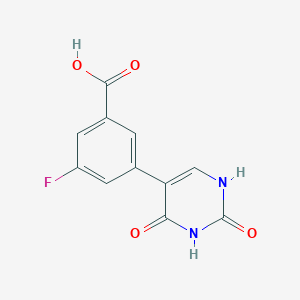
5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CFDP) is a compound synthesized from the reaction of 5-fluoro-2,4-dihydroxypyrimidine (5-FDP) and 3-carboxy-5-fluorophenol (3-CFP). It is a useful compound in the field of scientific research due to its high purity and its ability to be used in various experiments.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is a useful compound for scientific research due to its high purity and its ability to be used in various experiments. It has been used in studies of the mechanism of action of drugs, in studies of the biochemical and physiological effects of drugs, and in studies of the structure and function of proteins. It has also been used in studies of enzyme kinetics and in studies of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to specific proteins in the body, which then leads to changes in the biochemical and physiological processes of the body. It is also believed that the compound may interact with other molecules in the body, such as DNA and RNA, to induce changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs, as well as on the metabolism of proteins and other molecules in the body. It is also believed that the compound may have an effect on the expression of genes, as well as on the production of hormones and other molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments include its high purity, its ability to be used in various experiments, and its ability to be used in studies of the mechanism of action of drugs. The limitations of using 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments include its limited availability, its high cost, and its potential for toxicity.
Direcciones Futuras
The future directions for 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies of its structure and function, its potential for toxicity, and its potential for use in gene therapy are potential directions for future research. Finally, further studies of its potential for use in the diagnosis and treatment of diseases are also potential directions for future research.
Métodos De Síntesis
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is achieved by reacting 5-FDP with 3-CFP in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid. The reaction is carried out at room temperature and the resulting product is purified with a column chromatography method. The purity of the product can be determined using thin-layer chromatography. The purity of 5-(3-Carboxy-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% typically ranges from 95-99%.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-2-5(1-6(3-7)10(16)17)8-4-13-11(18)14-9(8)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQNGRZRQZEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)



![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)

